molecular formula C7H9BrN2O3S B8769812 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 887308-17-0

5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide

Cat. No.: B8769812
CAS No.: 887308-17-0
M. Wt: 281.13 g/mol
InChI Key: GRYURKUNPLCTPE-UHFFFAOYSA-N
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Description

5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a sulfonamide group, which is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 5-bromo-3-pyridinesulfonyl chloride with 2-aminoethanol under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted pyridinesulfonamides.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Ethyl derivatives.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the bromine atom and hydroxyethyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to other pyridinesulfonamide derivatives. These modifications can lead to enhanced potency and selectivity in various applications.

Properties

CAS No.

887308-17-0

Molecular Formula

C7H9BrN2O3S

Molecular Weight

281.13 g/mol

IUPAC Name

5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C7H9BrN2O3S/c8-6-3-7(5-9-4-6)14(12,13)10-1-2-11/h3-5,10-11H,1-2H2

InChI Key

GRYURKUNPLCTPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)NCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 5-bromopyridine-3-sulfonyl chloride hydrochloride (3.00 g, 10.2 mmol) in DCM (50 ml) was slowly treated with triethylamine (4.3 ml) and stirred until a clear solution was obtained. This solution was treated dropwise with 2-hydroxyethylamine (0.68 g, 0.68 mL) and stirred at RT for 16 hours. The reaction mixture was washed successively with water and brine, the organic layer was dried with sodium sulfate and evaporated under reduced pressure. The crude product was purified by column chromatography (silica) eluting with 20% ethyl acetate in petroleum ether, to give the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
0.68 mL
Type
reactant
Reaction Step Three

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